molecular formula C5H5N3O4 B8401795 1,1-Dinitro-1-cyano-3-butene

1,1-Dinitro-1-cyano-3-butene

Cat. No.: B8401795
M. Wt: 171.11 g/mol
InChI Key: QKSKGEWBXQCBGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dinitro-1-cyano-3-butene is a useful research compound. Its molecular formula is C5H5N3O4 and its molecular weight is 171.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H5N3O4

Molecular Weight

171.11 g/mol

IUPAC Name

2,2-dinitropent-4-enenitrile

InChI

InChI=1S/C5H5N3O4/c1-2-3-5(4-6,7(9)10)8(11)12/h2H,1,3H2

InChI Key

QKSKGEWBXQCBGX-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of peroxytrifluoracetic acid was prepared from 1.70 ml, 0.062 moles, of 90% hydrogen peroxide, 10.5 ml, 0.074 moles, of trifluoroacetic anhydride, and 12 ml of methylene chloride. This reagent was added over a 35 minute period to a well stirred, boiling mixture of 8.2 g, 0.048 moles, of 1,1-dinitro-1-cyano-3-butene, 50 ml of methylene chloride, and 27.5 g, 0.192 moles, of disodium hydrogen phosphate. After this mild exothermic reaction had subsided, the solution was heated under reflux for 21/2 hours. The resulting mixture was stirred with 75 ml of water until all the inorganic salts had dissolved. The organic layer was separated and the aqueous layer was extracted with 2-10 ml portions of methylene chloride. The combined methylene chloride extracts were washed with 15 ml of 10% sodium bicarbonate solution and dried over magnesium sulfate. The solvent was removed at reduced pressure and the residual liquid was fractionated through a small Vigreux column to yield 3.6 g of unreacted 1,1-dinitro-1-cyano-3-butene and 3.17 g (63% yield) of 1,1-dinitro-1-cyano-3,4-epoxybutane, b.p. 62°-64°/0.005 mm., N25D 1.4672. The infrared spectrum was consistent with the assigned structure.
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disodium hydrogen phosphate
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